molecular formula C11H16ClNO B13302913 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol

4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol

Katalognummer: B13302913
Molekulargewicht: 213.70 g/mol
InChI-Schlüssel: PDTNKECSFWMOOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H16ClNO It is a secondary amine and alcohol, characterized by the presence of a chlorophenyl group attached to a butanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-chlorobenzylamine with 2-butanone under controlled conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-((4-chlorophenyl)amino)-3-methylbutan-1-ol
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol is unique due to its specific structural features, including the combination of a chlorophenyl group and a butanol backbone. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H16ClNO

Molekulargewicht

213.70 g/mol

IUPAC-Name

4-[(3-chlorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H16ClNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3

InChI-Schlüssel

PDTNKECSFWMOOW-UHFFFAOYSA-N

Kanonische SMILES

CC(CCNCC1=CC(=CC=C1)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.